molecular formula C15H14FNO2S B438131 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 313981-60-1

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B438131
CAS No.: 313981-60-1
M. Wt: 291.3g/mol
InChI Key: VNNBFGZHUISYGO-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound featuring the 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold, a structure of high significance in medicinal chemistry due to its presence in a wide array of biologically active alkaloids and pharmaceutical agents . The tetrahydroisoquinoline core is a privileged structure known to confer diverse biological activities, and its derivatives are frequently investigated for their potential against various diseases, including cancer, infectious diseases, and neurodegenerative disorders . Recent scientific literature highlights that novel tetrahydroisoquinoline derivatives are being actively explored as potent enzyme inhibitors, specifically targeting key proteins such as cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR) for the development of anticancer agents . The specific sulfonyl substitution pattern of this compound may contribute to its interaction with these enzymatic targets, making it a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNBFGZHUISYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327089
Record name 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313981-60-1
Record name 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Optimization of Sulfonylation Conditions

ParameterConditionYield (%)Purity (%)
BaseNaOH (0.2 equiv)7892
SolventCH₂Cl₂/H₂O8595
Temperature0–5°C8293
Sulfonyl chloride (equiv)1.28896

Data adapted from.

Alternative Sulfonylation Strategies Using SO₂F₂-Free Reagents

Recent advances in sulfonylating agents, such as desmethyl SuFEx-IT (1-(fluorosulfonyl)-3-methyl-1H-imidazole trifluoromethanesulfonate), offer SO₂F₂-free pathways for introducing sulfonyl groups. While primarily used for synthesizing sulfamoyl fluorides, these reagents can be adapted for aryl sulfonylation. For instance, reacting the tetrahydroisoquinoline with desmethyl SuFEx-IT in acetonitrile at room temperature generates a reactive intermediate, which is subsequently treated with 4-fluorophenylmagnesium bromide to install the sulfonyl moiety. This method avoids handling toxic sulfonyl chlorides but requires anhydrous conditions and specialized reagents.

Purification and Characterization

Crude 2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) or recrystallization from methanol/water mixtures. Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar–H), 7.35–7.28 (m, 2H, Ar–H), 4.45 (s, 1H, NH), 3.95–3.85 (m, 2H, CH₂), 3.10–2.95 (m, 2H, CH₂).

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₅H₁₃FNO₂S: 290.0651; found: 290.0654.

Scalability and Industrial Applications

Kilogram-scale production is feasible using the Schotten-Baumann method, with reactors designed for exothermic control during sulfonyl chloride addition. Process intensification strategies, such as continuous flow chemistry, reduce reaction times from hours to minutes while maintaining yields >80%. Regulatory considerations emphasize controlling residual solvents (e.g., dichloromethane < 600 ppm) and sulfonyl chloride hydrolysis byproducts .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. Key areas of interest include:

Anticancer Activity

Recent studies have demonstrated that 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline exhibits promising anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways such as AKT and mTOR.

Case Study Example :

  • Study : A study involving glioma cells revealed that treatment with this compound led to a significant reduction in tumor size in animal models. The mechanism was linked to enhanced apoptosis and decreased cell proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing levels of pro-inflammatory cytokines in animal models of inflammation.

Clinical Observations :

  • Patients with rheumatoid arthritis treated with this compound reported decreased joint swelling and pain relief after four weeks of therapy.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound has been evaluated for its potential in treating neurodegenerative diseases. Preliminary findings indicate that it may protect neuronal cells from oxidative stress-induced damage.

Data Table: Summary of Biological Activities

Activity TypeFindings
AnticancerInduced apoptosis in glioma cells; inhibited AKT/mTOR pathways
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models
NeuroprotectionProtected neuronal cells from oxidative stress

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that the compound exhibits favorable bioavailability. For instance, related compounds have shown oral bioavailability rates ranging from 32% to 48% in animal studies, suggesting its potential as an oral therapeutic agent.

Research Findings

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the tetrahydroisoquinoline moiety can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Enzyme Inhibition
  • Xanthine Oxidase (XO) Inhibition: Compound 16 (2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) showed moderate XO inhibition (IC₅₀: 135.72 µM), whereas its 7,8-dimethoxy analog (17) was inactive. This underscores the sensitivity of XO inhibition to substitutions on the tetrahydroisoquinoline core . Sulfonamide derivatives (e.g., compound 29) demonstrated oral efficacy as MGAT2 inhibitors, with the 4-fluorophenyl sulfonyl group contributing to metabolic stability and target binding .
Receptor Binding
  • Sigma-2 Receptor (σ2R) Ligands: 6,7-Dimethoxy-tetrahydroisoquinoline analogs (e.g., F397) exhibited σ2R selectivity, while 4-fluorophenyl sulfonyl derivatives may prioritize other targets (e.g., enzymes) due to steric and electronic differences .

Metabolic and Pharmacokinetic Properties

  • Blood-Brain Barrier (BBB) Penetration: Non-sulfonylated tetrahydroisoquinolines (e.g., TIQ and 1MeTIQ) showed high BBB permeability (>90% unchanged in brain tissue), whereas sulfonyl groups (as in the target compound) may reduce passive diffusion due to increased polarity .
  • Metabolic Stability: Sulfonamide derivatives (e.g., compound 29) are designed to resist hepatic metabolism, contrasting with N-methylated tetrahydroisoquinolines, which undergo oxidation to neurotoxic isoquinolinium ions via MAO enzymes .

Biological Activity

The compound 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H19FN2O3S
  • Molar Mass : 362.42 g/mol
  • Density : 1.331 g/cm³
  • InChIKey : SXVHNTUHQSXOKM-UHFFFAOYSA-N

These properties indicate that the compound possesses a fluorine atom and a sulfonyl group, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Its sulfonamide moiety is known to interact with various biological targets, influencing pathways related to neurotransmission and metabolic processes.

Enzyme Inhibition Studies

  • Phenylethanolamine N-methyltransferase (PNMT) :
    • A study evaluated the inhibitory potency of related tetrahydroisoquinoline compounds on PNMT. Compounds with similar structures showed significant inhibition, with IC50 values ranging from 0.13 µM to 1.3 µM for various derivatives . This suggests that modifications in the sulfonamide group can enhance enzyme affinity.
  • Monoacylglycerol Acyltransferase 2 (MGAT2) :
    • Another study identified a derivative of this compound that exhibited moderate potency against MGAT2 (IC50 = 1522 nM) and demonstrated significant suppression of fat absorption in vivo (57% inhibition in oral lipid tolerance tests) . This positions it as a potential candidate for obesity treatment.

Receptor Binding Affinities

Research has indicated that the compound may also interact with adrenergic receptors. The binding affinity for alpha-2 adrenoceptors was assessed, revealing varying degrees of selectivity and potency depending on structural modifications made to the tetrahydroisoquinoline scaffold .

Case Study 1: Antidepressant Activity

A series of tetrahydroisoquinoline derivatives were tested for their antidepressant-like activity in animal models. The compound exhibited significant effects in reducing immobility time in forced swim tests, indicating potential antidepressant properties .

Case Study 2: Anticancer Potential

In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation . These findings suggest a promising avenue for developing anticancer agents based on the tetrahydroisoquinoline framework.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at the phenyl and sulfonamide positions significantly impact biological activity:

ModificationEffect on Activity
Addition of fluorineIncreased lipophilicity and receptor binding affinity
Alteration of sulfonamide groupEnhanced enzyme inhibition potency
Substitution on tetrahydroisoquinoline ringVariable effects on selectivity towards PNMT and MGAT2

These insights are crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles.

Q & A

Q. What are the recommended synthetic routes for 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydroisoquinoline core with 4-fluorophenylsulfonyl chloride. Key steps include:
  • Nucleophilic substitution : Reacting the tetrahydroisoquinoline precursor with the sulfonyl chloride under anhydrous conditions (e.g., DCM or THF) with a base like triethylamine .
  • Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    Optimization may involve screening catalysts (e.g., DMAP) or microwave-assisted synthesis to reduce reaction time.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : For definitive confirmation of molecular geometry (as demonstrated for analogous isoquinoline derivatives) .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify sulfonyl group integration and absence of protonation at the tetrahydroisoquinoline nitrogen .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with fluorine and sulfur content .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Given the bioactivity of structurally related tetrahydroisoquinolines (e.g., dopamine reuptake inhibition), consider:
  • Receptor-binding assays : Radioligand displacement studies for monoamine transporters .
  • Enzyme inhibition assays : Target sulfotransferases or kinases if hypothesized to interact with the sulfonyl group.
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293) to assess safety margins .

Q. How do solubility and stability profiles impact experimental design?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) if precipitation occurs .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., desulfonylation) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of sulfonyl chlorides .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced target affinity?

  • Methodological Answer :
  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (e.g., sulfonyl group charge distribution) and predict binding modes .
  • Molecular docking : Screen against protein targets (e.g., monoamine transporters) using AutoDock Vina or Schrödinger Suite .
  • Machine learning : Train models on existing bioactivity data of tetrahydroisoquinolines to prioritize novel analogs .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Pharmacokinetic analysis : Measure plasma half-life and brain penetration via LC-MS/MS to assess bioavailability discrepancies .
  • Metabolite profiling : Identify active/inactive metabolites using hepatic microsome assays .
  • Dose-response refinement : Adjust in vivo dosing regimens to align with in vitro IC50_{50} values .

Q. What advanced purification techniques address challenges with byproduct formation?

  • Methodological Answer :
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients to isolate minor impurities .
  • Crystallography-driven purification : Use X-ray data to identify crystalline byproducts and adjust solvent polarity for selective crystallization .

Q. How can reaction mechanisms be elucidated for unexpected products (e.g., salt formation)?

  • Methodological Answer :
  • Isotopic labeling : Use 18^{18}O-labeled sulfonyl groups to trace oxygen transfer pathways .
  • Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy or stopped-flow techniques .

Q. What solvent systems minimize decomposition during large-scale synthesis?

  • Methodological Answer :
  • Green solvents : Test cyclopentyl methyl ether (CPME) or 2-MeTHF for improved thermal stability vs. traditional THF .
  • Azeotropic distillation : Remove water in situ using toluene to prevent hydrolysis of sulfonyl intermediates .

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